3-Hydroxyphenyl benzoate
Overview
Description
Synthesis Analysis
- 3-Hydroxyphenyl benzoate and similar compounds are typically synthesized through esterification reactions. For example, hydroxybiphenyl benzoate derivatives were synthesized using 4-alkoxybenzoic acid and 1,1'-biphenyl-4,4'-diol in the presence of DCC and DMAP in dichloromethane (Ahmed et al., 2016).
- Other related compounds have been synthesized through various methods, including reactions of 2-styrylchromones and hydrazine hydrate (Pinto et al., 1999), and base-mediated oxygenative [3 + 3] benzannulation reactions (Joshi et al., 2016).
Molecular Structure Analysis
- The molecular structure of 3-Hydroxyphenyl benzoate and related compounds has been elucidated using techniques like single-crystal X-ray diffraction. These studies provide insights into the geometry and bonding interactions within the molecule (Jayaraj & Desikan, 2020).
Chemical Reactions and Properties
- Chemical reactions involving 3-Hydroxyphenyl benzoate often result in the formation of esters and polymers with specific properties. For example, reactions with various reagents can produce compounds with different liquid crystalline behaviors (Ahmed et al., 2016).
Physical Properties Analysis
- The physical properties, such as transition temperatures and mesophases of these compounds, have been investigated using techniques like differential scanning calorimetry and polarized optical microscopy (Ahmed et al., 2016).
Chemical Properties Analysis
- The chemical properties of 3-Hydroxyphenyl benzoate derivatives can be determined using various spectroscopic techniques. For instance, FT-IR, NMR, LC-MS/MS, and DFT calculations have been employed to study the structure and reactivity of similar compounds (Jayaraj & Desikan, 2020).
Scientific Research Applications
Solid Phase Synthesis of RNA and DNA-RNA Mixtures : Benzoylation of ribonucleosides, including compounds like 3-Hydroxyphenyl benzoate, plays a crucial role in the synthesis of RNA and DNA-RNA mixtures, which are essential for genetic research and biotechnology (Kempe et al., 1982).
Synthesis of Liquid Crystalline Materials : Hydroxybiphenyl benzoates have been used to synthesize materials with liquid crystalline properties, which are significant in the field of materials science for applications like display technologies (Ahmed et al., 2016).
Development of FXR Antagonists : Derivatives of 3-Hydroxyphenyl benzoate have been explored for their potential as farnesoid X receptor (FXR) antagonists, which could have implications in treating metabolic diseases (Song et al., 2015).
Beta-Adrenolytics Research : 3-Hydroxyphenyl benzoate derivatives have been studied for their physico-chemical properties in the context of beta-adrenolytics, which are medications that reduce blood pressure and are used in treating cardiovascular diseases (Stankovicová et al., 2014).
Investigation in Plant Metabolism : Research on Arabidopsis glycosyltransferases toward various benzoates, including 3-Hydroxyphenyl benzoate, provides insights into plant metabolism and potential biotechnological applications (Lim et al., 2002).
Anaerobic Transformation Studies : The anaerobic transformation of phenol to benzoate, using compounds like 3-Hydroxyphenyl benzoate, helps understand microbial degradation processes, crucial for environmental biotechnology and waste treatment (Genthner et al., 1989).
Safety And Hazards
properties
IUPAC Name |
(3-hydroxyphenyl) benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDESWOTWNNGOMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1038878 | |
Record name | Resorcinol monobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1038878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 1,3-Benzenediol, 1-benzoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3-Hydroxyphenyl benzoate | |
CAS RN |
136-36-7 | |
Record name | Resorcinol, monobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Resorcinol monobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxyphenyl benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4807 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Benzenediol, 1-benzoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Resorcinol monobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1038878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxyphenyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.765 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RESORCINOL MONOBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/942E82KUWD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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